![molecular formula C13H10O3 B190072 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106593-48-0](/img/structure/B190072.png)

2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

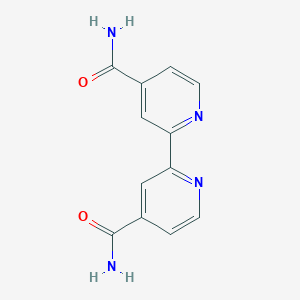

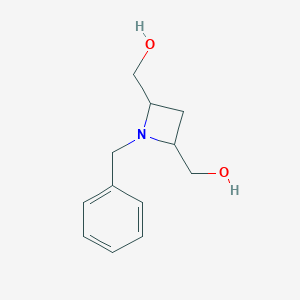

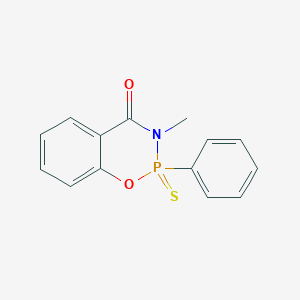

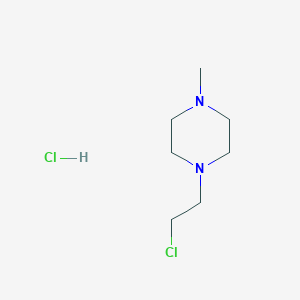

2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, also known as Fendizoic acid, is a chemical compound with the formula C₂₀H₁₄O₄ . It is a derivative of biphenyl, where one of the phenyl rings bears a carboxylic acid group and the other has a hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3’-Nitro-2’-hydroxy [1,1’]-biphenyl-3-carboxylic Acid is an intermediate used in the synthesis of N-Hydroxy Eltrombopag . Another related compound, 3’-Amino-2’-Hydroxy- [1,1’]Biphenyl-3-carboxylic Acid, is used in the synthesis of monoethanolamine salts .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be represented by the canonical SMILES stringC1=CC=C (C=C1)C2=C (C=CC (=C2)C (=O)C3=CC=CC=C3C (=O)O)O . This indicates that the molecule consists of two phenyl rings connected by a single bond, with a carboxylic acid group on one ring and a hydroxyl group on the other .

Wissenschaftliche Forschungsanwendungen

Luminescent Dyes and Hydroxy Compounds

2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid is instrumental in the synthesis of luminescent dyes. Specifically, its derivatives, synthesized through reactions with o-aminophenols, exhibit significant interest as luminescent dyes. Remarkably, hydroxy compounds in their salt form demonstrate abnormally high Stokes shift, indicating their potential application in advanced optical materials and devices (Olkhovik et al., 2006).

Chiral Resolving Reagents

Optically active 2-hydroxy carboxylic acids, including 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, serve as crucial building blocks in organic compound synthesis. They are also used as chiral resolving reagents, aiding in the separation of enantiomers in chiral substances. Recent advances in enzymatic preparation techniques have further enhanced the production of these compounds, offering pure enantiomeric forms (Chen et al., 2015).

Antimicrobial Activities

Certain derivatives of 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, specifically tri- and diorganotin(IV) carboxylates, have been synthesized and characterized. These compounds exhibit notable antimicrobial activities, showing potential for applications in antibacterial and antifungal therapies (Ahmad et al., 2002).

Tyrosinase Inhibition

Compounds derived from 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid have been studied for their tyrosinase inhibitory effects. These inhibitors are significant in treating conditions like hyperpigmentation and are crucial in the pharmaceutical industry for developing treatments related to skin darkening disorders (Kwong et al., 2017).

Liquid Crystal Formation

A series of compounds based on 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid have shown the ability to form different phase structures, including highly ordered smectic liquid-crystalline phases. These materials are essential in the field of material science and could lead to the development of new types of liquid crystal displays and other optoelectronic devices (Jeong et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-4-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSADESJTZDXCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616375 |

Source

|

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-phenylbenzoic acid | |

CAS RN |

106593-48-0 |

Source

|

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.